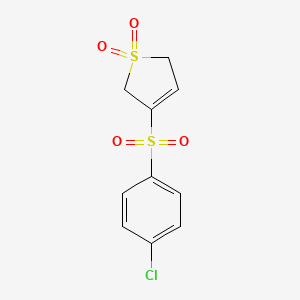

![molecular formula C20H18N2O5S B2508454 Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034408-05-2](/img/structure/B2508454.png)

Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate," is a complex molecule that appears to be related to benzo[b]thiophen derivatives, which are known for their various biological activities. The benzo[b]thiophen moiety is a significant pharmacophore in medicinal chemistry, and its derivatives have been explored for their potential in drug development .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler benzo[b]thiophen structures. For instance, electrophilic substitution reactions have been used to introduce various functional groups into the benzo[b]thiophen framework . Additionally, condensation reactions are a common method to synthesize benzoate derivatives, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzoate derivatives can be elucidated using techniques such as IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and vibrational frequencies, which are crucial for understanding the behavior of the compound at the molecular level.

Chemical Reactions Analysis

Benzo[b]thiophen derivatives can undergo various chemical reactions, including formylation, bromination, nitration, and Claisen rearrangement, to yield a variety of substituted products . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The compound's reactivity descriptors, such as global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties, can be studied to predict its behavior in different environments . Non-linear optical (NLO) properties are also of interest for materials science applications.

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

A study by Kim et al. (2021) focused on synthesizing and investigating the photophysical properties of derivatives similar to the compound . The research demonstrated that introducing specific substituent groups to the thiophenyl moiety can significantly affect the luminescence properties, indicating potential applications in materials science, especially in light-emitting devices and sensors Kim et al., 2021.

Nitroxide-Mediated Photopolymerization

Guillaneuf et al. (2010) introduced a novel compound for nitroxide-mediated photopolymerization, showing that the compound's decomposition under UV irradiation generates radicals necessary for initiating polymerization. This suggests its utility in developing new photopolymers and coatings, potentially enhancing material properties for various industrial applications Guillaneuf et al., 2010.

Chemosensors for Fluoride Ions

Research by Ma et al. (2013) on compounds with phenol hydroxyl and 1,3,4-oxadiazole groups, similar in structure to the compound , demonstrated their application as selective and colorimetric chemosensors for fluoride ions. These findings are particularly relevant for environmental monitoring and the development of diagnostic tools in healthcare Ma et al., 2013.

Photophysical Studies of Modified Derivatives

Yoon et al. (2019) synthesized and analyzed the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, aiming to understand how substituent moieties affect photophysical characteristics. Such studies are crucial for designing compounds with tailored optical properties for applications in optoelectronics and photonics Yoon et al., 2019.

Liquid Crystalline Behavior and Mesophase Characterization

Al-Obaidy et al. (2021) explored the synthesis and characterization of Schiff bases bearing ester linkages as a central core, revealing their liquid crystalline behavior and mesophase characterization. This research contributes to the development of new materials for liquid crystal displays and other display technologies Al-Obaidy et al., 2021.

Propriétés

IUPAC Name |

methyl 4-[[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-27-20(26)12-6-8-13(9-7-12)22-19(25)18(24)21-10-16(23)15-11-28-17-5-3-2-4-14(15)17/h2-9,11,16,23H,10H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKJGWZFODCSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

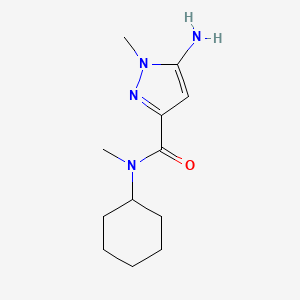

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

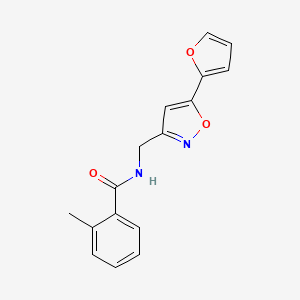

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)